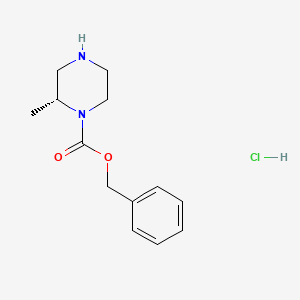

(r)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

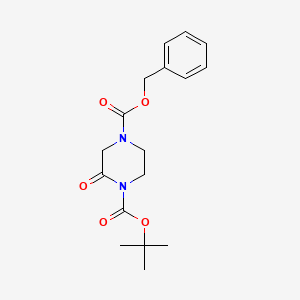

“®-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride” is a chemical compound with the molecular formula C13H19ClN2O2 . It has an average mass of 270.755 Da and a monoisotopic mass of 270.113495 Da .

Molecular Structure Analysis

The InChI code for “®-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride” is 1S/C13H18N2O2.ClH/c1-11-9-14-7-8-15(11)13(16)17-10-12-5-3-2-4-6-12;/h2-6,11,14H,7-10H2,1H3;1H/t11-;/m1./s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the stereochemistry of its chiral centers.Physical And Chemical Properties Analysis

“®-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride” is a solid compound . It has a molecular weight of 200.28 g/mol . The compound’s XLogP3-AA value, which is a measure of its lipophilicity, is 0.9 .Scientific Research Applications

Asymmetric Synthesis and Biological Evaluation

A study by Gao et al. (2011) focused on the asymmetric synthesis of benzhydrylpiperazine derivatives that are potent and selective hCB1 inverse agonists. The study found that the R-configuration of these derivatives exhibited enhanced antagonistic activity for the hCB1 receptor, improved oral bioavailability, and greater efficacy in reducing body weight in diet-induced obese mice. This highlights the compound's potential in therapeutic applications related to obesity and metabolic disorders (Gao et al., 2011).

Neurochemical Studies

Research by Glennon et al. (1986) discussed the binding characteristics of arylpiperazines, noting their agonistic properties at 5-HT1 and 5-HT2 sites. The study provides insights into the neurochemical interactions of related compounds, suggesting potential applications in neurological or psychiatric conditions (Glennon et al., 1986).

Imidazoline Derivatives and Glucose Homeostasis

Rondu et al. (1997) explored the design and synthesis of imidazoline derivatives, including those related to piperazines, for their potential antidiabetic properties. The study highlighted how certain compounds showed strong improvement in glucose tolerance in diabetic rat models, indicating the compound's relevance in diabetes treatment and insulin regulation (Rondu et al., 1997).

Pharmacological Profile of Pyridobenzazepine Derivatives

Liégeois et al. (1994) synthesized a series of N-methylpiperazinopyridobenzazepine derivatives to characterize their pharmacological profiles. The study provides valuable information on the compound's affinity for various neurotransmitter receptors and its potential application in addressing central nervous system disorders (Liégeois et al., 1994).

Anti-platelet and Cyclooxygenase Inhibition

A study by Dohi et al. (1993) on the anti-platelet actions of FR122047, a cyclooxygenase inhibitor, revealed its potent effects against platelet aggregation, highlighting its therapeutic potential in conditions related to platelet aggregation and cardiovascular health (Dohi et al., 1993).

Safety And Hazards

The safety information for “®-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

benzyl (2R)-2-methylpiperazine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c1-11-9-14-7-8-15(11)13(16)17-10-12-5-3-2-4-6-12;/h2-6,11,14H,7-10H2,1H3;1H/t11-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQPQNIUAWYRGJF-RFVHGSKJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCCN1C(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661413 |

Source

|

| Record name | Benzyl (2R)-2-methylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(r)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride | |

CAS RN |

1217848-48-0 |

Source

|

| Record name | Benzyl (2R)-2-methylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.